molecular formula C6H10Na4O12P2 B1360141 D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt CAS No. 23784-19-2

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Cat. No.: B1360141
CAS No.: 23784-19-2
M. Wt: 428.04 g/mol
InChI Key: MVVGIYXOFMNDCF-GNWSQLALSA-J
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Description

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (CAS 23784-19-2) is a sodium salt of fructose 1,6-bisphosphate (FBP), a key intermediate in glycolysis. Its molecular formula is C₆H₁₄O₁₂P₂·4Na, indicating four sodium ions replacing hydrogen atoms in the two phosphate groups of FBP . This compound is widely used in biomedical research, nanotechnology, and as a substrate for enzymatic studies due to its role in cellular energy metabolism .

Structurally, the molecule consists of a fructose backbone with phosphate groups at the 1- and 6-positions (Figure 1 in ). The tetrasodium form enhances water solubility compared to the free acid or lower-sodium salts, making it suitable for aqueous synthesis of hydroxyapatite nanocomposites and biochemical assays .

Properties

IUPAC Name

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIYXOFMNDCF-GNWSQLALSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Molecular Weight

428.04 g/mol
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CAS No.

23784-19-2, 38099-82-0
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4)
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
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Record name D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt
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Preparation Methods

Chemical Synthesis by Phosphorylation

  • Starting Material: D-Fructose or fructose-6-phosphate
  • Phosphorylating Agents: Phosphoric acid derivatives or phosphate donors such as ATP in enzymatic synthesis
  • Phosphorylation Sites: Hydroxyl groups at C1 and C6 of fructose are phosphorylated to form fructose-1,6-bisphosphate
  • Reaction Conditions:
    • For enzymatic methods, phosphofructokinase catalyzes the transfer of phosphate from ATP to fructose-6-phosphate under controlled pH and temperature conditions.
    • Chemical phosphorylation may involve reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled acidic or neutral conditions to avoid hydrolysis.

Purification of Fructose-1,6-bisphosphate

  • The crude product from phosphorylation is often contaminated with unreacted sugars, inorganic phosphate, and salts.
  • Preferred Method: Formation of acid strychnine salt of fructose-1,6-diphosphate, which is stable for months and facilitates purification.
  • Purification Steps:
    • Dissolve crude fructose-1,6-bisphosphate in water.
    • Adjust pH to approximately 8.3 using 5N NaOH or KOH with vigorous stirring to precipitate impurities.
    • Centrifuge to remove precipitates.
    • Extract aqueous solution with chloroform multiple times to remove strychnine (monitored by Mandelein spot test).
    • Freeze-dry the aqueous layer to obtain the sodium salt, which is hygroscopic.
    • Recrystallize from aqueous ethanol to obtain octahydrate crystals (melting point ~125°C).

Conversion to Tetrasodium Salt

  • The purified fructose-1,6-bisphosphate acid or its sodium salt can be converted to the tetrasodium salt by neutralization with sodium hydroxide in stoichiometric amounts.
  • The tetrasodium salt form is preferred for stability and solubility in aqueous solutions.
  • The salt may be isolated by crystallization or lyophilization.

Alternative Salt Forms and Their Preparation

  • Besides the tetrasodium salt, trisodium, disodium, calcium, magnesium, and mixed ion salts are also prepared depending on the application.
  • For example, the calcium salt can be purified by dissolving in ice-cold hydrochloric acid and reprecipitating with sodium hydroxide, followed by heating and washing steps.
  • The magnesium salt can be precipitated by ethanol addition to cold aqueous solutions.
  • The choice of salt form affects solubility, stability, and biological activity.

Data Table Summarizing Preparation and Purification Parameters

Step Conditions/Details Outcome/Notes References
Phosphorylation Enzymatic (phosphofructokinase) or chemical phosphorylation Formation of fructose-1,6-bisphosphate
Formation of acid strychnine salt Dissolve crude product in water, adjust pH to 8.3 with NaOH Stable intermediate facilitating purification
Chloroform extraction Multiple extractions to remove strychnine Purified aqueous fructose-1,6-bisphosphate
Freeze-drying Lyophilization of aqueous solution Obtains hygroscopic sodium salt
Recrystallization From aqueous ethanol Octahydrate crystals, melting point ~125°C
Conversion to tetrasodium salt Neutralization with NaOH Stable, soluble salt form
Alternative salt preparations Calcium: acid dissolution + NaOH precipitation; Magnesium: ethanol precipitation Salt form variation for specific uses

Research Findings and Notes on Preparation

  • The acid strychnine salt method remains a classical and effective purification approach, providing a stable intermediate that can be converted to various salt forms.
  • The tetrasodium salt form is favored for biochemical assays and pharmaceutical formulations due to its enhanced solubility and stability.
  • Enzymatic phosphorylation is preferred in research settings for specificity and mild reaction conditions, while chemical phosphorylation is used for bulk synthesis.
  • The compound is sensitive to strong acids, which can hydrolyze the phosphate esters, so neutral or mildly basic conditions are maintained during preparation and storage.

Chemical Reactions Analysis

Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other sugar derivatives.

    Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include various oxidized sugar derivatives.

    Reduction: Reduced forms of fructose derivatives.

    Substitution: Substituted sugar phosphates with different functional groups.

Scientific Research Applications

Biochemical Research Applications

Substrate for Enzymatic Reactions
D-Fructose 1,6-diphosphate is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It serves as a substrate for key enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase. These enzymes play critical roles in the glycolytic pathway and gluconeogenesis, facilitating the conversion of fructose-1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .

Allosteric Regulation
This compound acts as an allosteric activator for several enzymes, including pyruvate kinase and NAD+-dependent lactate dehydrogenase. Its ability to modulate enzyme activity is essential for regulating metabolic pathways in organisms .

Metabolic Studies
D-Fructose 1,6-diphosphate is a crucial intermediate in carbohydrate metabolism. It is involved in the glycolytic pathway and serves as a precursor to various metabolites. Its study aids in understanding metabolic disorders and developing metabolic engineering strategies .

Topical Applications

Dermatological Treatments
Research has shown that D-fructose 1,6-diphosphate can be formulated into topical compositions for treating skin conditions such as urticaria (hives) and atopic dermatitis. In clinical studies, patients applying creams containing this compound reported rapid resolution of lesions compared to control treatments . The compound promotes collagen production and may help prevent microscar tissue formation in aging skin.

Ophthalmic and Nasal Applications
An isotonic solution containing D-fructose 1,6-diphosphate has been used as an ophthalmic drop and nasal spray for treating allergic rhinitis and conjunctivitis. Patients experienced significant symptom relief after administration . This application highlights its potential as a therapeutic agent for allergic conditions.

Therapeutic Potential

Anti-Inflammatory Properties
The compound's ability to modulate mast cell degranulation suggests it may have anti-inflammatory effects. This property could be beneficial in treating various inflammatory conditions affecting the skin and mucosal tissues .

Wound Healing
D-Fructose 1,6-diphosphate has shown promise in promoting wound healing processes. Its application can enhance tissue regeneration and reduce inflammation at surgical sites or other wounds .

Data Table: Summary of Applications

Application Area Description Evidence/Study Reference
Biochemical ResearchSubstrate for enzymatic reactions; allosteric activator
Dermatological TreatmentsTopical treatment for urticaria; promotes collagen production
Ophthalmic/Nasal UseRelief for allergic rhinitis and conjunctivitis
Anti-InflammatoryModulates mast cell degranulation; potential for treating inflammatory conditions
Wound HealingEnhances tissue regeneration; reduces inflammation

Mechanism of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt exerts its effects primarily through its role in metabolic pathways. It acts as an allosteric activator of enzymes such as pyruvate kinase, enhancing their activity and facilitating the conversion of substrates into energy. The compound also interacts with other enzymes involved in glycolysis, influencing the overall metabolic flux and energy production within cells.

Comparison with Similar Compounds

Comparison with Other Sodium Salts of Fructose 1,6-Bisphosphate

Compound CAS Number Molecular Formula Applications Solubility Key Features
Tetrasodium salt 23784-19-2 C₆H₁₄O₁₂P₂·4Na Nanocomposite synthesis , enzymatic assays High solubility in water Four sodium ions enhance stability in alkaline conditions
Trisodium salt hydrate 41012-14-0 C₆H₁₀O₁₂P₂·3Na·nH₂O Glycolysis studies , pyruvate kinase activation 50 mg/mL (water, clear) Lower sodium content may affect crystallization in HA nanocomposites
Mixed sodium-lithium salt 87932-52-3 C₆H₁₀Na₄O₁₂P₂ (hydrate) Isotopic labeling (¹⁴C) for metabolic tracing Solubility data unavailable Used in specialized tracer studies

Key Differences :

  • The tetrasodium salt’s higher sodium content improves solubility and compatibility in alkaline environments, critical for hydroxyapatite synthesis .
  • The trisodium salt is preferred in biochemical assays due to its standardized purity (≥98% by TLC) and role as a pyruvate kinase activator .

Comparison with Other Sugar Phosphates

Compound CAS Number Structure Applications Role in Metabolism
D-Glucose 6-phosphate 3671-99-6 Glucose with phosphate at C6 Glycogen metabolism, pentose phosphate pathway Substrate for glucose-6-phosphate dehydrogenase
D-Fructose 6-phosphate 643-13-0 Fructose with phosphate at C6 Glycolysis intermediate Precursor to fructose 1,6-bisphosphate
α-D-Glucose 1-phosphate 56401-20-8 Glucose with phosphate at C1 Glycogen synthesis Activated intermediate in starch metabolism

Key Differences :

  • Fructose 1,6-bisphosphate is a branch point in glycolysis, whereas glucose 6-phosphate feeds into both glycolysis and the pentose pathway .
  • The dual phosphate groups in FBP make it a stronger chelator of divalent metals (e.g., Ca²⁺, Mn²⁺), influencing hydroxyapatite morphology in nanocomposites compared to monophosphate sugars .

Key Differences :

  • FBP generates nano-spherical HA due to its slow phosphate release, whereas ATP’s rapid hydrolysis leads to pseudo-cubic shapes .
  • CP and sodium dihydrogen phosphate are cheaper but offer less morphological precision compared to FBP .

Comparison with Metal Salts of Fructose 1,6-Bisphosphate

Compound CAS Number Metal Ion Applications Stability
Tetrasodium salt 23784-19-2 Na⁺ Biomedical research High stability in water
Potassium salt 15499-52-2 K⁺ Enzyme stabilization Sensitive to pH changes
Barium salt 53823-70-4 Ba²⁺ Structural studies Low solubility; toxic

Key Differences :

  • Potassium and barium salts are niche tools for crystallography or enzyme studies but lack the biocompatibility of sodium salts .
  • Barium salts are toxic , limiting their use in vivo compared to sodium derivatives .

Biological Activity

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt) is a phosphorylated sugar that plays a critical role in cellular metabolism. It is a key intermediate in the glycolytic pathway, where it regulates various enzymatic activities and influences metabolic processes. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₁₁Na₄O₁₂P₂
  • Molecular Weight : 406.06 g/mol
  • CAS Number : 81028-91-3

Biochemical Role

D-Fructose-1,6-bisphosphate is produced from fructose-6-phosphate through the action of phosphofructokinase, utilizing ATP. It serves several important functions in cellular metabolism:

  • Glycolysis : It acts as a substrate for aldolase, which cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), essential steps in glycolysis.
  • Allosteric Regulation : The compound is an allosteric activator of pyruvate kinase (PK-M2), enhancing glycolytic flux in cancer cells and other tissues under metabolic stress .

Therapeutic Applications

D-Fructose-1,6-bisphosphate has been investigated for various therapeutic applications:

  • Neuroprotection : Research indicates that it may reduce ischemia-reperfusion injury by preserving high-energy metabolites during anoxic conditions, thus restoring myocardial metabolism .
  • Topical Applications : It has been used in formulations aimed at treating skin conditions such as urticaria and allergic rhinitis. Studies have shown significant symptom relief when applied topically or as nasal drops .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic benefits of D-Fructose-1,6-bisphosphate:

  • Ischemia-Reperfusion Injury :
    • In a rat model, administration of D-Fructose-1,6-bisphosphate significantly reduced markers of myocardial injury following ischemia-reperfusion events. This suggests its potential as a protective agent in cardiac surgery .
  • Skin Conditions :
    • A clinical study involving ten subjects with urticarial lesions applied a 5% fructose diphosphate formulation. The results indicated rapid resolution of lesions within 30 minutes for treated areas compared to untreated controls .
  • Ophthalmic Use :
    • An isotonic solution containing D-Fructose-1,6-bisphosphate was administered to subjects with allergic conjunctivitis. All participants reported symptom relief after treatment, demonstrating its efficacy in mucosal applications .

Summary of Biological Activities

The following table summarizes the key biological activities and applications of D-Fructose-1,6-bisphosphate:

Activity/ApplicationDescriptionReference
Glycolytic IntermediateServes as a substrate for aldolase; key regulator in glycolysis
Allosteric ActivatorActivates pyruvate kinase (PK-M2), enhancing glycolytic activity
Neuroprotective AgentReduces ischemia-reperfusion injury; preserves high-energy metabolites
Treatment for Skin ConditionsEffective in reducing symptoms of urticaria and allergic rhinitis
Ophthalmic TreatmentProvides relief for allergic conjunctivitis

Q & A

Q. What is the metabolic role of D-fructose 1,6-bisphosphate (FBP) in glycolysis, and how can its activity be experimentally monitored?

FBP is a key intermediate in glycolysis, serving as the substrate for aldolase, which cleaves it into glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). To monitor its activity, researchers can use coupled enzyme assays:

  • Method : Combine FBP with aldolase and measure DHAP production via NADH-linked reactions (e.g., using glycerol-3-phosphate dehydrogenase). Reaction conditions (pH 7.6, 37°C) and cofactors (e.g., 1 mM FBP) should be standardized .
  • Controls : Include blanks without FBP to account for background NADH oxidation.

Q. What are the optimal storage and handling protocols for FBP to ensure stability?

FBP is hygroscopic and degrades at room temperature. Key protocols include:

  • Storage : Store at –20°C in anhydrous form; reconstitute in 30% glycerol or 30 mM aqueous solutions for short-term use .
  • Handling : Avoid repeated freeze-thaw cycles. Solutions should be prepared in deionized water (50 mg/mL yields clear, colorless liquids) .

Q. Which analytical methods are recommended for assessing FBP purity and structural integrity?

  • TLC : Verify purity (≥98%) using silica gel plates with solvent systems optimized for phosphorylated sugars .
  • NMR and MS : Confirm structural integrity via <sup>1</sup>H-NMR (e.g., cyclohexylammonium salt peaks) and mass spectrometry (MW 406.06 anhydrous) .
  • Elemental Analysis : Validate sodium content (14.6–18.8% dry basis) .

Advanced Research Questions

Q. How can researchers design experiments to study FBP’s role in enzyme kinetics, particularly with fructose-1,6-bisphosphatase (FBPase)?

  • Assay Design : Use a spectrophotometric coupled assay with FBPase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase to measure FBP hydrolysis rates .
  • Variables : Test pH dependence (optimal range 7.0–7.5), temperature (25–37°C), and inhibitors (e.g., AMP). Include controls with EDTA to chelate Mg<sup>2+</sup>, a cofactor for FBPase .
  • Data Analysis : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots.

Q. How do contradictory findings about FBP’s allosteric effects on pyruvate kinase arise, and how can they be resolved?

FBP activates pyruvate kinase in glycolysis but may inhibit it under oxidative stress. Contradictions arise from:

  • Experimental Conditions : Differences in Mg<sup>2+</sup> concentrations or redox states (e.g., ROS levels affecting TIGAR expression, which lowers FBP analogs like fructose-2,6-bisphosphate) .
  • Resolution : Use isothermal titration calorimetry (ITC) to measure binding affinities under varying redox and cofactor conditions .

Q. What methodologies are employed to investigate FBP’s neuroprotective effects in brain injury models?

  • In Vitro Models : Treat neuronal cultures with FBP (1–5 mM) during oxygen-glucose deprivation, measuring ATP recovery via luciferase assays .
  • In Vivo Models : Administer FBP intravenously in ischemic rodents; quantify infarct volume reduction via MRI and ROS levels using fluorescent probes (e.g., DCFH-DA) .

Q. How can FBP synthesis be optimized for high yield and minimal byproducts?

  • Synthetic Routes :
    a) React dimethyl 2,6-bis(hydroxymethyl)-4-nitrophenyl phosphate with NaOMe, followed by NaOH hydrolysis .
    b) Use 1,6-bis(phosphonomethylamino)hexane with fructose under alkaline conditions .
  • Optimization : Monitor reaction progress via HPLC (C18 column, phosphate buffer mobile phase). Yield improvements (>80%) are achievable by controlling stoichiometric ratios and reaction time .

Q. What role does FBP play in the fabrication of cellulose/hydroxyapatite (HA) nanocomposites?

  • Method : In microwave-assisted hydrothermal synthesis, FBP acts as a phosphate source, influencing HA morphology (e.g., nanorods vs. pseudo-spherical particles).
  • Characterization : Use TEM and XRD to correlate FBP concentration (1–10 mM) with HA crystallinity and size distribution .

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